N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide
Description
N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide is a hydrazone derivative characterized by a vanillin-derived substituent (4-hydroxy-3-methoxyphenyl) and a 4-(2-oxopyrrolidin-1-yl)benzoyl moiety. Its structure features an imine (C=N) bond formed via condensation of a hydrazide with a carbonyl group. Such compounds are often explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-17-11-13(4-9-16(17)23)12-20-21-19(25)14-5-7-15(8-6-14)22-10-2-3-18(22)24/h4-9,11-12,23H,2-3,10H2,1H3,(H,21,25)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFOHJMXRKRXEO-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)N3CCCC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)N3CCCC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, with a specific focus on its inhibitory effects on various enzymes and its potential as an antimicrobial agent.
Synthesis and Characterization
The compound is synthesized through the reaction of 4-hydroxy-3-methoxybenzaldehyde with 4-(2-oxopyrrolidin-1-yl)benzohydrazide. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound. The crystal structure reveals a trans configuration about the C=N bond, which is crucial for its biological activity.
1. Enzyme Inhibition
One of the primary areas of investigation for this compound is its inhibitory activity against the enzyme β-glucuronidase, which has implications in cancer therapy and inflammation management.
Table 1: Inhibitory Activity of this compound
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 3.6 | β-glucuronidase |
| D-saccharic acid-1,4-lactone | 3.6 | β-glucuronidase |
| Piperazine diamine derivative | 0.08 | β-glucuronidase |
The compound exhibited a notable IC50 value of 3.6 µM against β-glucuronidase, indicating strong inhibitory potential comparable to established inhibitors like D-saccharic acid derivatives .
2. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Comparison Control (Oxytetracycline) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
| Candida albicans | 8 | 16 |
The compound demonstrated significant antimicrobial activity with MIC values lower than or comparable to those of standard antibiotics such as oxytetracycline .
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic applications:
- Cancer Therapy : In vitro studies indicated that the compound can inhibit cell proliferation in cancer cell lines such as A172 and LN229. The mechanism appears to involve the inhibition of β-glucuronidase, which is linked to tumor progression.
- Anti-inflammatory Effects : Research has suggested that by inhibiting β-glucuronidase, the compound may also reduce inflammatory responses in vitro, making it a candidate for further studies in inflammatory diseases.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound shares a common hydrazone backbone with several analogues, differing in the substituents on the benzoyl group. Key comparisons include:
Key Observations :
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy : The target compound’s C=N stretch (~1596 cm⁻¹) aligns with other hydrazones, while the lactam C=O (2-oxopyrrolidin) appears near 1665 cm⁻¹, distinct from phthalimide (1700–1750 cm⁻¹) .
- NMR : The 4-hydroxy-3-methoxyphenyl group shows characteristic aromatic protons at δ 6.82–7.52 ppm, similar to analogues . The oxopyrrolidin protons resonate as multiplet signals (δ 2.5–3.5 ppm) .
- Crystallography: Hydrazones with bulky substituents (e.g., biphenyl ethers) crystallize in monoclinic systems (Pbc2 space group), whereas polar derivatives form hydrogen-bonded networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
